4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Overview
Description
“4-amino-N-(furan-2-ylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 . It is used for proteomics research .
Molecular Structure Analysis
The InChI key for “4-amino-N-(furan-2-ylmethyl)benzenesulfonamide” is GDZYTNDTKOAWSN-UHFFFAOYSA-N . The InChI string is 1S/C11H12N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8,12H2 .
Physical And Chemical Properties Analysis
The density of “4-amino-N-(furan-2-ylmethyl)benzenesulfonamide” is 1.357g/cm3 .
Scientific Research Applications
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Catalytic Synthesis of Amines from Biomass-Based Furan Compounds
- Field : Chemistry, specifically catalysis .
- Application : This research focuses on the synthesis of useful amines from biomass-based furan compounds .
- Method : The process involves the transformation of versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .
- Results : The research provides a comprehensive evaluation of the factors affecting catalytic performance, reaction conditions and mechanisms, as well as structure–activity relationships .
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Synthesis of Amides and Esters Containing Furan Rings
- Field : Organic Chemistry .
- Application : This research presents a novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation .
- Method : The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .
- Results : After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
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Synthesis of N-blocked Amides Using N-blocked Amino Acids
- Field : Organic Chemistry .
- Application : This research presents a method for the synthesis of N-blocked amides using N-blocked amino acids (Boc, Cbz, Fmoc) and amine .
- Method : The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .
- Results : After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
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Synthesis of Compounds with Diamides and Diester Bonds
- Field : Organic Chemistry .
- Application : This research presents a method for the synthesis of compounds with diamides and diester bonds .
- Method : The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .
- Results : After crystallization or flash chromatography, the final compounds were isolated with moderate yields .
Safety And Hazards
properties
IUPAC Name |
4-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZYTNDTKOAWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366069 | |
Record name | 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |
CAS RN |
5626-92-6 | |
Record name | 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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